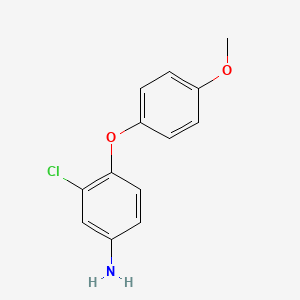

3-Chloro-4-(4-methoxyphenoxy)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-(4-methoxyphenoxy)aniline is a compound that has gained significant attention in scientific research due to its potential implications in various fields of research and industry. It is an aniline metabolite of chlorpropham .

Synthesis Analysis

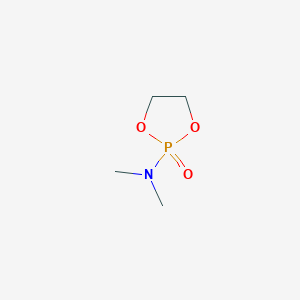

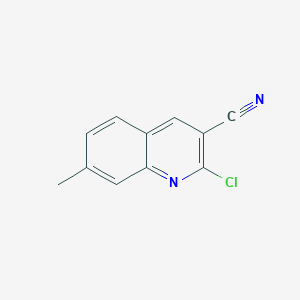

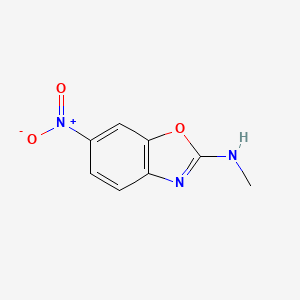

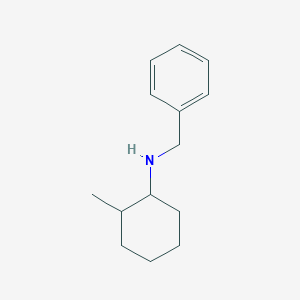

The synthesis of anilines like 3-Chloro-4-(4-methoxyphenoxy)aniline typically involves methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(4-methoxyphenoxy)aniline is C13H12ClNO2. The molecular weight is 249.69 g/mol . The structure includes a methoxy group (OCH3) and a phenoxy group (OC6H5) attached to an aniline group .Physical And Chemical Properties Analysis

3-Chloro-4-(4-methoxyphenoxy)aniline is a solid at room temperature . It has a molecular weight of 249.69 g/mol .Aplicaciones Científicas De Investigación

- Antimalarial Research : While not directly related to the compound you mentioned, similar aniline derivatives have been studied for their antimalarial activity . Researchers might investigate whether 3-Chloro-4-methoxyaniline exhibits any promising effects against malaria parasites.

Pharmaceuticals and Drug Discovery

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that this compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body .

Mode of Action

Aniline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Aniline and its derivatives are known to be involved in various biochemical processes, including oxidative stress, inflammation, and apoptosis .

Pharmacokinetics

It’s worth noting that aniline derivatives generally have good absorption and distribution profiles due to their lipophilic nature .

Result of Action

It’s worth noting that aniline derivatives can cause various cellular effects, including changes in cell morphology, induction of oxidative stress, and modulation of cell signaling pathways .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of aniline derivatives .

Propiedades

IUPAC Name |

3-chloro-4-(4-methoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEVZDKXGIAABF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(4-methoxyphenoxy)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.